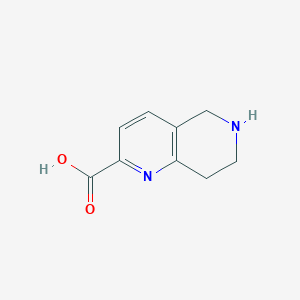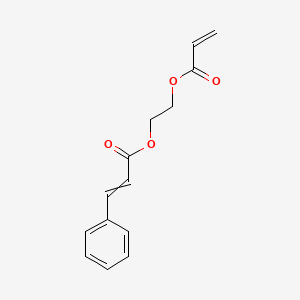
2-(Acryloyloxy)ethyl 3-phenylprop-2-enoate
Vue d'ensemble
Description
2-(Acryloyloxy)ethyl 3-phenylprop-2-enoate, also known as APEP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. APEP is a versatile compound that can be used in various applications, including drug delivery, tissue engineering, and biomaterials.
Mécanisme D'action
2-(Acryloyloxy)ethyl 3-phenylprop-2-enoate acts as a carrier for drugs and other molecules, allowing them to be delivered to specific cells or tissues. The mechanism of action of 2-(Acryloyloxy)ethyl 3-phenylprop-2-enoate involves the formation of a complex between the drug or molecule and 2-(Acryloyloxy)ethyl 3-phenylprop-2-enoate. This complex is then transported to the target cells or tissues, where the drug or molecule is released.
Biochemical and Physiological Effects:
2-(Acryloyloxy)ethyl 3-phenylprop-2-enoate has been shown to have minimal toxicity and is biocompatible. It has been shown to promote cell adhesion and proliferation and has been used in various tissue engineering applications. 2-(Acryloyloxy)ethyl 3-phenylprop-2-enoate has also been shown to have antimicrobial properties, making it an ideal candidate for drug delivery applications.
Avantages Et Limitations Des Expériences En Laboratoire
2-(Acryloyloxy)ethyl 3-phenylprop-2-enoate has several advantages for lab experiments. It is relatively easy to synthesize and can be used as a carrier for various drugs and molecules. 2-(Acryloyloxy)ethyl 3-phenylprop-2-enoate is also biocompatible and has minimal toxicity, making it an ideal candidate for tissue engineering applications. However, 2-(Acryloyloxy)ethyl 3-phenylprop-2-enoate has some limitations. It is not very stable and can degrade over time, limiting its shelf life. 2-(Acryloyloxy)ethyl 3-phenylprop-2-enoate can also be difficult to work with, as it can be sensitive to changes in temperature and pH.
Orientations Futures
There are several future directions for 2-(Acryloyloxy)ethyl 3-phenylprop-2-enoate research. One area of research is the development of new drug delivery systems using 2-(Acryloyloxy)ethyl 3-phenylprop-2-enoate. Researchers are also exploring the use of 2-(Acryloyloxy)ethyl 3-phenylprop-2-enoate in tissue engineering applications, including the development of new biomaterials for bone and cartilage regeneration. Another area of research is the use of 2-(Acryloyloxy)ethyl 3-phenylprop-2-enoate in the development of new antimicrobial agents. Overall, 2-(Acryloyloxy)ethyl 3-phenylprop-2-enoate has significant potential in various scientific research applications, and further research is needed to fully explore its potential.
Conclusion:
In conclusion, 2-(Acryloyloxy)ethyl 3-phenylprop-2-enoate is a versatile compound that has gained significant attention in scientific research due to its unique properties. It can be used as a drug delivery system, biomaterial, and antimicrobial agent. 2-(Acryloyloxy)ethyl 3-phenylprop-2-enoate has minimal toxicity and is biocompatible, making it an ideal candidate for tissue engineering applications. Despite its limitations, 2-(Acryloyloxy)ethyl 3-phenylprop-2-enoate has significant potential in various scientific research applications, and further research is needed to fully explore its potential.
Applications De Recherche Scientifique
2-(Acryloyloxy)ethyl 3-phenylprop-2-enoate has been widely used in scientific research due to its unique properties. It can be used as a drug delivery system for various drugs, including anticancer drugs, antibiotics, and proteins. 2-(Acryloyloxy)ethyl 3-phenylprop-2-enoate can also be used as a biomaterial for tissue engineering applications. It has been shown to promote cell adhesion and proliferation, making it an ideal candidate for tissue engineering applications.
Propriétés
IUPAC Name |
2-prop-2-enoyloxyethyl 3-phenylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O4/c1-2-13(15)17-10-11-18-14(16)9-8-12-6-4-3-5-7-12/h2-9H,1,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWFHNTLFRMYXKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCOC(=O)C=CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00698522 | |
| Record name | 2-(Acryloyloxy)ethyl 3-phenylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00698522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Acryloyloxy)ethyl 3-phenylprop-2-enoate | |
CAS RN |
52049-17-9 | |
| Record name | 2-(Acryloyloxy)ethyl 3-phenylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00698522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




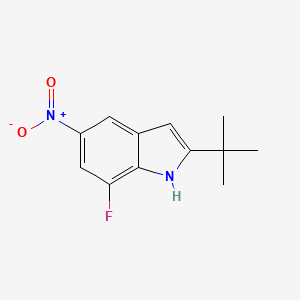
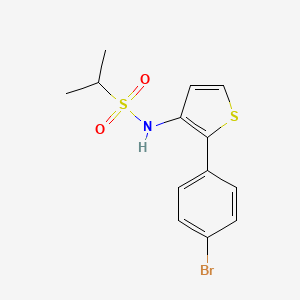
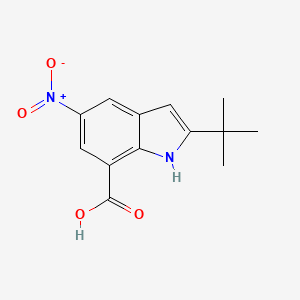


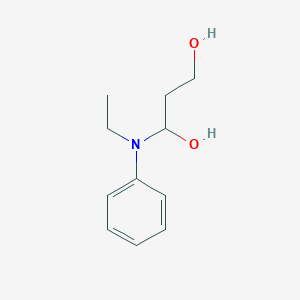

![Ethyl 1-[2,6-dichloro-4-(fluoromethyl)phenyl]-3-methyl-1H-pyrazole-5-carboxylate](/img/structure/B1504556.png)
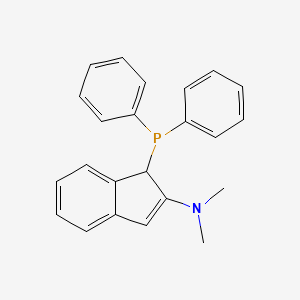
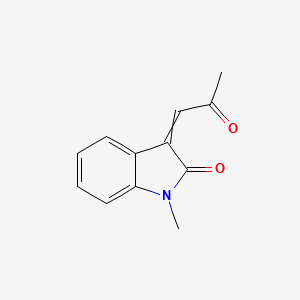
![1,1'-{[5-(2-Nitroethenyl)-1,3-phenylene]bis(oxymethylene)}dibenzene](/img/structure/B1504559.png)
